molecular formula C5H5BrN2O3S B13460787 5-Bromo-6-hydroxypyridine-3-sulfonamide

5-Bromo-6-hydroxypyridine-3-sulfonamide

Cat. No.: B13460787
M. Wt: 253.08 g/mol
InChI Key: BECOJEGYKBTMPM-UHFFFAOYSA-N
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Description

Contextualizing 5-Bromo-6-hydroxypyridine-3-sulfonamide within the Chemical Landscape of Pyridine (B92270) Derivatives and Sulfonamides

This compound is a polysubstituted pyridine derivative that integrates several key functional groups onto a single aromatic core. Each substituent—a bromine atom, a hydroxyl group, and a sulfonamide group—imparts specific chemical properties to the molecule. The pyridine nucleus provides a stable aromatic platform. The sulfonamide group at the 3-position is a strong electron-withdrawing group, which can influence the acidity of the other protons on the ring and participate in hydrogen bonding. The hydroxyl group at the 6-position can also engage in hydrogen bonding and may undergo keto-enol tautomerism. The bromine atom at the 5-position introduces steric bulk and serves as a reactive site for further chemical modifications, such as cross-coupling reactions. mdpi.com

The arrangement of these functional groups creates a unique electronic and steric profile, distinguishing it from other pyridine and sulfonamide derivatives. The interplay between the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group, as well as the steric and electronic influence of the bromine atom, results in a complex and chemically versatile molecule.

Below is a data table summarizing the key properties of this compound.

PropertyValue
Molecular FormulaC₅H₅BrN₂O₃S
Molecular Weight267.08 g/mol
AppearanceSolid
IUPAC NameThis compound

Rationale for Comprehensive Academic Investigation into this compound

The academic interest in this compound stems from its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity. The presence of multiple, distinct functional groups allows for a variety of chemical transformations. For instance, the bromine atom is a handle for introducing new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki or Buchwald-Hartwig couplings. The sulfonamide and hydroxyl groups can be derivatized to modulate the compound's physicochemical properties or to interact with specific biological targets.

Furthermore, the pyridine sulfonamide scaffold itself is a subject of significant research in drug discovery. nih.gov Derivatives of this structural class have been investigated for a range of biological activities, including as inhibitors of enzymes such as carbonic anhydrases and kinases. researchgate.net The specific substitution pattern of this compound makes it an attractive candidate for inclusion in compound libraries for high-throughput screening to identify novel bioactive agents. The potential for this compound to serve as a precursor to new therapeutic agents provides a strong rationale for its comprehensive academic investigation.

Scope and Objectives of Scholarly Inquiry on this compound

The primary objectives of scholarly inquiry into this compound are centered on exploring its synthetic utility and potential as a scaffold for the development of novel compounds. Key areas of investigation include:

Development of efficient and scalable synthetic routes: A fundamental objective is to establish robust methods for the preparation of this compound, which would facilitate its availability for further research.

Exploration of its chemical reactivity: A thorough investigation of the reactivity of each functional group on the molecule is crucial to understand its potential as a synthetic intermediate. This includes studying its participation in nucleophilic and electrophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

Synthesis of novel derivatives: A major goal is to utilize this compound as a starting material for the synthesis of a diverse library of new compounds. This involves the targeted modification of its functional groups to explore the resulting structure-activity relationships.

Evaluation of biological activity: While this article does not delve into specific biological activities, a key objective of academic research in this area is to screen the parent compound and its derivatives for potential therapeutic applications. This often involves in vitro assays against a variety of biological targets.

The following table outlines the functional groups of this compound and their potential roles in scholarly research.

Functional GroupPositionPotential Research Focus
PyridineCoreScaffold for molecular design, influencing solubility and binding
Sulfonamide3Hydrogen bonding, derivatization, potential biological interactions
Bromine5Site for cross-coupling reactions to introduce molecular diversity
Hydroxyl6Hydrogen bonding, derivatization, modulation of electronic properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2O3S

Molecular Weight

253.08 g/mol

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9)(H2,7,10,11)

InChI Key

BECOJEGYKBTMPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)N)Br

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for 5 Bromo 6 Hydroxypyridine 3 Sulfonamide

Retrosynthetic Analysis of 5-Bromo-6-hydroxypyridine-3-sulfonamide (based on structure)

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. This process illuminates potential synthetic pathways and highlights key challenges, such as regioselectivity and functional group compatibility.

The most logical initial disconnection is at the sulfonamide functional group, as its formation is a robust and well-documented transformation in organic synthesis. researchgate.net The sulfur-nitrogen bond can be disconnected, leading back to two key synthons: an amine source (typically ammonia (B1221849) or an equivalent) and a pyridine-3-sulfonyl chloride intermediate.

This disconnection is based on the standard method for sulfonamide synthesis, which involves the reaction of a sulfonyl chloride with an amine. eurjchem.comresearchgate.net This approach simplifies the primary synthetic challenge to the construction of the key intermediate, 5-bromo-6-hydroxypyridine-3-sulfonyl chloride. The subsequent amination is generally a high-yielding final step.

Further deconstruction of the 5-bromo-6-hydroxypyridine-3-sulfonyl chloride intermediate requires consideration of how the three distinct substituents are introduced onto the pyridine (B92270) core. Two primary retrosynthetic strategies emerge based on the functionalization of a pre-existing pyridine ring:

Strategy A: Bromination as a key final step. This approach involves the disconnection of the Carbon-Bromine bond. The precursor would be 6-hydroxypyridine-3-sulfonic acid (or its corresponding sulfonyl chloride). The synthesis would then depend on the regioselective bromination at the C-5 position. The hydroxyl group at C-6 is an activating, ortho-, para-director, which would strongly favor the introduction of an electrophile at the adjacent C-5 position.

Strategy B: Sulfonation as a key final step. This strategy disconnects the Carbon-Sulfur bond, pointing to 5-bromo-6-hydroxypyridine as the immediate precursor. The success of this route would hinge on the ability to selectively sulfonate the pyridine ring at the C-3 position. The directing effects of both the hydroxyl group (activating, ortho-, para-directing) and the bromine atom (deactivating, ortho-, para-directing) would need to be carefully controlled to achieve the desired regiochemistry.

An alternative to functionalizing a pre-formed ring is to construct the pyridine core with the substituents already in place or in the form of precursors, which is explored in the following section.

Established and Emerging Synthetic Routes to this compound and its Precursors

The practical synthesis of this compound can be approached either by building the heterocyclic ring from acyclic precursors or by modifying a simpler, pre-formed pyridine derivative.

The de novo synthesis of pyridine rings offers a powerful method for creating highly substituted and complex structures from simple, acyclic starting materials. researchgate.netnih.gov While many classical methods like the Hantzsch synthesis are optimized for symmetrical or dihydropyridine (B1217469) products, modern variations and other multicomponent reactions provide access to diverse substitution patterns. baranlab.orgacsgcipr.org

Key methodologies that could be adapted for the 5-bromo-6-hydroxy-3-sulfonamide scaffold include:

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions using 1,2,4-triazines or other electron-deficient azadienes with appropriate alkynes or enamines can construct the pyridine core. baranlab.org The challenge lies in designing precursors that carry the necessary functionalities (or masked versions) to become the bromo, hydroxyl, and sulfonamide groups.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or ynone). By carefully selecting the substituents on both components, a wide range of substituted pyridines can be accessed. illinois.edu For the target molecule, one might envision a precursor containing a masked sulfonyl group and another containing a bromine atom.

Cascade Reactions: Modern synthetic methods employ cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes. nih.gov This leads to a 3-azatriene intermediate that undergoes electrocyclization and subsequent oxidation to form a highly substituted pyridine. nih.gov The functional group tolerance of such methods could potentially accommodate the required substituents.

Table 1: Comparison of Selected Pyridine Ring Construction Methodologies
Methodology Key Precursors General Reaction Type Potential Advantages Reference
Hantzsch SynthesisAldehyde, β-ketoester (2 equiv.), AmmoniaCondensation/CyclizationWell-established, good for symmetrical pyridines. researchgate.netbaranlab.org
Bohlmann-Rahtz SynthesisEnamine, α,β-Unsaturated Ketone/YnoneCondensation/CyclizationVersatile for unsymmetrical pyridines. illinois.edu
Krohnke Pyridine Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated Ketone, Ammonium (B1175870) Acetate (B1210297)Michael Addition/CondensationGood yields, applicable to various substitution patterns. baranlab.org
Copper-Catalyzed CascadeAlkenylboronic Acid, α,β-Unsaturated KetoximeCross-coupling/ElectrocyclizationMild conditions, modular, good functional group tolerance. nih.gov

The functionalization of an existing pyridine ring is often a more direct and practical approach. The synthesis typically begins with a simpler pyridine derivative, followed by a sequence of electrophilic aromatic substitution or other modification reactions.

A plausible synthetic sequence would start with the sulfonation of a hydroxypyridine. For example, the sulfonation of 4-hydroxypyridine (B47283) to 4-hydroxypyridine-3-sulfonic acid is achieved using fuming sulfuric acid. thieme-connect.com A similar approach could be applied to 2-hydroxypyridine (B17775) (which exists in equilibrium with its 2-pyridone tautomer) to potentially yield 6-hydroxypyridine-3-sulfonic acid. The subsequent step would be the regioselective bromination of this intermediate.

The introduction of a bromine atom onto the pyridine ring is a critical step. The choice of brominating agent and reaction conditions is paramount to achieving high regioselectivity and yield, while avoiding unwanted side reactions like polybromination. concordia.ca

Several strategies exist for the bromination of pyridine and its derivatives:

Molecular Bromine in Acidic Media: A common method involves using molecular bromine (Br₂) in a strong acid, such as fuming sulfuric acid (oleum). researchgate.net The acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, which often necessitates harsh conditions (high temperatures). However, this method can provide good yields of 3-bromopyridine (B30812) from pyridine itself. researchgate.net For activated systems like hydroxypyridines, the conditions would likely be milder. Studies on the bromination of 3-hydroxypyridine (B118123) show that the reaction proceeds readily in aqueous solutions, with the rate being pH-dependent. concordia.ca

N-Bromo Reagents: Reagents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often used as milder and more selective sources of electrophilic bromine. google.com DBDMH, for instance, has been used for the bromination of pyridine derivatives, sometimes without an additional solvent, offering an advantage in process efficiency. google.com

Photocatalytic Bromination: Emerging methods include photocatalytic bromination, which can offer unique selectivity and milder reaction conditions. A patent describes the synthesis of 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3-hydroxypyridine (B21099) using liquid bromine in the presence of a photoinitiator. google.com This highlights the potential of modern synthetic techniques to functionalize complex pyridine cores.

Table 2: Selected Bromination Methods for Pyridine Derivatives
Brominating Agent Substrate Example Conditions Key Outcome/Features Reference
Bromine (Br₂)PyridineFuming Sulphuric Acid, 130°CForms 3-bromopyridine as the major product. researchgate.net
Bromine (Br₂)3-HydroxypyridineAqueous KBr, pH 1-6, 25°CReaction rate is pH-dependent; reacts via neutral or anionic form. concordia.ca
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Pyridine derivativeNeat or in an inert solventAvoids strongly acidic conditions; molar ratio is key to prevent side products. google.com
Bromine (Br₂) / Photoinitiator2-Amino-3-hydroxypyridineAnhydrous aprotic solvent, lightPhotocatalytic method for specific bromination. google.com

The synthesis of this compound would likely proceed by first preparing 6-hydroxypyridine-3-sulfonic acid, followed by chlorination (e.g., with thionyl chloride or phosphorus pentachloride) to form the sulfonyl chloride. This intermediate would then be subjected to regioselective bromination at the C-5 position, driven by the activating hydroxyl group, and finally, amination of the sulfonyl chloride would yield the target compound.

Regioselective Functionalization of Pyridine Rings for this compound Synthesis

Hydroxylation Approaches for Pyridine Derivatives

The introduction of a hydroxyl group onto a pyridine ring is a critical transformation in the synthesis of many heterocyclic compounds, including precursors to this compound. Various methodologies have been developed to achieve this, ranging from classical hydrolysis of halopyridines to modern C-H activation strategies.

One established pathway involves the hydrolysis of halopyridines. For instance, 2-bromopyridine (B144113) can be converted to its corresponding 2-pyridone, a tautomer of 2-hydroxypyridine, under specific reaction conditions. This nucleophilic substitution reaction can be facilitated by systems like a copper(I) iodide catalyst in the presence of a base, although the pathway may involve complex intermediates and self-condensation byproducts. nih.gov

More advanced methods focus on the direct hydroxylation of C-H bonds, which offers a more atom-economical approach. Bio-inspired non-heme iron catalysts have been investigated for their ability to activate C-H bonds. mdpi.com These systems, in combination with oxidants like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), can catalyze the hydroxylation of substrates. mdpi.comresearchgate.net The reactivity of these iron-based catalysts can be fine-tuned by altering co-ligands, such as substituted pyridines. mdpi.com Mechanistic studies suggest the formation of highly reactive iron(III)-iodosylarene intermediates that are electrophilic in nature and responsible for the C-H activation and subsequent hydroxylation. mdpi.comresearchgate.net The efficiency of these catalytic systems is influenced by the electronic properties of both the co-ligands and the substituents on the iodosylbenzene oxidant. mdpi.com

Installation of the Sulfonamide Moiety on Pyridine Rings

The formation of the sulfonamide group is a cornerstone of medicinal chemistry, and its installation on a pyridine nucleus can be accomplished through several synthetic routes. researchgate.net These methods primarily involve the creation of the S-N bond, which can be achieved using either traditional reagents like sulfonyl chlorides or through more modern, innovative coupling strategies. thieme-connect.com

Sulfonylation Reactions Utilizing Sulfonyl Chlorides and Related Reagents

The most conventional and widely employed method for synthesizing sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base. rsc.orgmdpi.com This approach is a classic method for S-N bond formation and is used in the synthesis of many simple sulfonamide drug intermediates. thieme-connect.com The reaction typically proceeds by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with a base used to scavenge the HCl byproduct. mdpi.com

Variations of this method have been developed to improve efficiency and substrate scope. For example, N-silylamines can react with a range of sulfonyl chlorides, including heterocyclic and aromatic variants, to produce sulfonamides in high yields. nih.gov This procedure can even be performed without a solvent, with the trimethylsilyl (B98337) chloride byproduct being easily removed. nih.gov While sulfonyl chlorides are the most common reagents, related compounds like sulfonyl fluorides have also been used, though they tend to be less reactive. nih.gov The synthesis of sulfonate esters, which are structurally related to sulfonamides, also traditionally relies on the reaction of alcohols or phenols with sulfonyl chlorides, highlighting the versatility of this class of reagents. nih.gov

Alternative Methods for Sulfonamide Formation

In response to the limitations of using unstable or corrosive sulfonyl chlorides, a variety of alternative methods for sulfonamide synthesis have been developed. nih.gov These modern strategies often utilize different sulfur sources and employ catalytic systems to achieve the desired transformation.

One significant approach involves the use of sulfinic acids or their salts as sulfonylating agents. nih.govthieme-connect.de An efficient copper-assisted method allows for the conversion of hydroxypyridines and sodium sulfinates into the corresponding pyridinyl sulfonate esters under mild, base- and ligand-free conditions. nih.gov This method avoids the need to prepare sulfonyl chlorides beforehand. nih.gov Electrochemical methods have also been developed for the oxidative C(sp²)–H sulfonylation of aldehyde hydrazones using sulfinic acids or sodium sulfinates, providing a sustainable and efficient route to sulfonylated compounds via a radical pathway. thieme-connect.de

Multi-component reactions represent another powerful alternative. A palladium-catalyzed, three-component aminosulfonylation reaction has been developed using aryl bromides, amines, and potassium metabisulfite (B1197395) (K₂S₂O₅) as a stable SO₂ surrogate. thieme-connect.comrsc.orgrsc.org This strategy enables the direct construction of a wide range of sulfonamides. rsc.org Other SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can be used in copper-catalyzed three-component reactions with (hetero)aryl boronic acids and amines to deliver diverse sulfonamides. researchgate.net

The table below summarizes some of the key alternative methodologies for sulfonamide formation.

MethodSulfur SourceKey Reagents/CatalystGeneral ApplicationReference
Copper-Assisted SulfonylationSodium SulfinatesCuBr₂Hydroxypyridines to Pyridinyl Sulfonate Esters nih.gov
Palladium-Catalyzed AminosulfonylationPotassium Metabisulfite (K₂S₂O₅)Pd CatalystThree-component reaction of aryl bromides and amines thieme-connect.comrsc.org
Copper-Catalyzed Three-Component ReactionDABSO (SO₂ surrogate)Cu(II) CatalystReaction of (hetero)aryl boronic acids and amines researchgate.net
Electrochemical Oxidative SulfonylationSulfinic Acids / Sodium SulfinatesPt electrodes (undivided cell)C(sp²)–H sulfonylation of aldehyde hydrazones thieme-connect.de

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. This involves the use of non-toxic solvents, energy-efficient processes, and atom-economical reactions. researchgate.net For a molecule like this compound, this translates to developing synthetic routes that avoid hazardous reagents and solvents while maximizing efficiency.

Solvent-Free and Aqueous Medium Reactions for this compound Synthesis

A key goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. mdpi.com Water is considered an ideal green solvent, and methodologies for synthesizing sulfonamides in aqueous media have been successfully developed. rsc.org A facile and environmentally benign synthesis of sulfonamides can be achieved by reacting arylsulfonyl chlorides with amines in water, using sodium carbonate as an HCl scavenger. mdpi.comrsc.org This approach eliminates the need for organic bases and solvents, and product isolation is often simplified to filtration, generating minimal waste. mdpi.comrsc.org

Solvent-free, or solid-state, reactions offer another sustainable alternative. The reaction between N-silylamines and sulfonyl chlorides has been demonstrated to proceed efficiently without any solvent. nih.gov Other solvent-free methods include the use of anhydrous K₂CO₃ or NaHCO₃ to prevent byproduct formation in sulfonamide synthesis. researchgate.net Additionally, N-alkylation of sulfonamides has been achieved using alcohols as green alkylating agents under solvent-free conditions with a manganese dioxide catalyst. organic-chemistry.org These approaches reduce waste and energy consumption associated with solvent use and purification.

Mechanochemical and Photochemical Methods in the Synthesis of this compound

The use of alternative energy sources like mechanical force (mechanochemistry) and light (photochemistry) aligns with green chemistry principles by reducing reliance on thermal heating and enabling novel reaction pathways.

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful tool for the green synthesis of sulfonamides. rsc.orgrsc.org A three-component, palladium-catalyzed aminosulfonylation of aryl bromides with amines and K₂S₂O₅ can be performed effectively using mechanochemical methods. thieme-connect.comrsc.orgrsc.org This solvent-free strategy shows a broad tolerance for various functional groups and can be scaled up to gram quantities, making it a viable and sustainable alternative to solution-based synthesis. rsc.orgrsc.org

Photochemical methods offer another avenue for sustainable synthesis. Light can be used to generate reactive intermediates under mild conditions. For instance, a photocatalytic bromination step has been employed in the synthesis of 2-amino-5-bromo-3-hydroxypyridine, a key precursor for related complex molecules. google.com This highlights the potential of using photochemical reactions to install key functional groups on the pyridine ring. google.com Furthermore, photoredox catalysis can be used to generate pyridyl radicals from halopyridines, which can then engage in further reactions, demonstrating the utility of light-driven processes in modifying pyridine scaffolds. nih.gov

The table below provides a comparison of different green synthetic approaches for sulfonamide formation.

Green ApproachEnergy SourceKey FeaturesExample ReactionReference
Aqueous SynthesisThermal (Room Temp to Mild Heat)Eliminates organic solvents; simple workup (filtration).Amine + Sulfonyl Chloride in H₂O/Na₂CO₃ mdpi.comrsc.org
Solvent-Free ReactionThermalNo solvent required; reduced waste.N-silylamine + Sulfonyl Chloride (neat) nih.gov
MechanochemistryMechanical (Ball Milling)Solvent-free; high efficiency; scalable.Pd-catalyzed three-component aminosulfonylation rsc.orgrsc.org
PhotochemistryLight (Visible/UV)Mild reaction conditions; generates reactive intermediates.Photocatalytic bromination of a hydroxypyridine google.com

Catalytic Systems for Enhanced Efficiency in this compound Formation

The synthesis of functionalized pyridine rings such as this compound often involves multi-step sequences where catalytic methods can significantly enhance efficiency, yield, and selectivity. While a single catalytic step for the direct formation of the title compound is not prominently documented, various catalytic systems are employed for the key transformations required, such as the construction of the pyridine ring, C-C bond formation for functionalization, and the synthesis of the sulfonamide moiety itself.

Modern synthetic approaches increasingly rely on catalysts to create complex heterocyclic structures under milder conditions. For instance, the formation of pyridine rings bearing a sulfonamide group can be achieved through catalyzed multi-component reactions. A notable example is the use of a novel quinoline-based dendrimer-like ionic liquid as a catalyst. rsc.orgrsc.org This system facilitates a one-pot synthesis of pyridines with a sulfonamide moiety from reactants including an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide, and ammonium acetate. rsc.orgrsc.org The catalyst in this scenario promotes the reaction cascade, leading to high yields in short reaction times under solvent-free conditions. rsc.org

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pyridine scaffolds. The Suzuki-Miyaura cross-coupling, for example, is a powerful method for creating C-C bonds. In syntheses relevant to pyridine derivatives, a tetrakis(triphenylphosphine)palladium(0) catalyst is commonly used to couple a brominated pyridine, such as 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. mdpi.com This reaction is fundamental for building molecular complexity on a pre-existing bromopyridine core. mdpi.com

Furthermore, copper-catalyzed reactions have emerged as a valuable tool for the synthesis of sulfonamides from less activated precursors. One innovative approach involves the conversion of aromatic carboxylic acids into sulfonyl chlorides through a copper-catalyzed process, which can then be aminated in a one-pot sequence to yield the desired sulfonamide. acs.org This method avoids the need for pre-functionalized starting materials and is applicable to heteroaromatic acids, including nicotinic acids, which are structurally related to the pyridine core of the target molecule. acs.org

The following table summarizes key catalytic systems applicable to the synthesis of pyridine sulfonamide derivatives.

Catalyst SystemReaction TypeSubstratesKey Advantages
Quinoline-based Ionic LiquidMulti-component reaction (Pyridine synthesis)Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamideHigh yields, short reaction times, solvent-free conditions. rsc.orgrsc.org
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Suzuki-Miyaura Cross-CouplingBrominated pyridine, Arylboronic acidEfficient C-C bond formation, functionalization of the pyridine ring. mdpi.com
Copper(I) saltsDecarboxylative SulfonylationAromatic carboxylic acid, SO₂, Chlorinating agent, AmineUtilizes readily available starting materials, avoids pre-functionalization. acs.org
Pyridine-N-oxideAsymmetric N-acylationSulfonimidamide, ChloroformateHigh efficiency and enantioselectivity for related sulfur(VI) compounds. nih.gov

Purification and Isolation Techniques for Research-Scale Synthesis of this compound

The purification and isolation of this compound on a research scale are critical steps to ensure the compound's purity for subsequent analysis and application. Given its polar functional groups (hydroxyl, sulfonamide) and aromatic nature, a combination of techniques including crystallization, extraction, and chromatography is typically employed.

Crystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial. For polar compounds like pyridine sulfonamides, solvents such as ethanol (B145695), methanol (B129727), acetone, or mixtures with water are often effective. acs.orgquickcompany.inresearchgate.net A patent for a related compound, pyridine-3-sulfonic acid, details a purification process involving dissolution in water, treatment with activated charcoal to remove colored impurities, partial evaporation of the solvent, and precipitation of the pure product by the addition of a less polar solvent like ethanol or isopropanol. google.com A similar strategy could be adapted for this compound, leveraging its differential solubility in various solvents. Recrystallization from a hot solvent mixture, such as petroleum ether and ethyl acetate, has also been reported for other novel pyridine-based N-sulfonamides. acs.org

Liquid-liquid extraction is a standard workup procedure to separate the target compound from inorganic salts and other impurities with different polarities. Following synthesis, the reaction mixture is often quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane (B109758). mdpi.comtandfonline.com Subsequent washing of the organic layer with brine helps to remove residual water before drying and solvent evaporation.

Chromatography offers a higher degree of purification and is essential for separating the desired product from closely related side products.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and identifying suitable solvent systems for column chromatography. For sulfonamides, silica (B1680970) gel plates are commonly used with mobile phases such as chloroform/n-butanol or mixtures of ethyl acetate and hexane (B92381). rsc.orgtandfonline.com Visualization can be achieved under UV light or by staining with reagents like fluorescamine, which reacts with the primary amine of the sulfonamide group to produce a fluorescent spot. tandfonline.comusda.gov

Column Chromatography: For preparative scale purification, flash column chromatography using silica gel is standard. The choice of eluent is guided by TLC, with solvent systems typically consisting of a gradient of ethyl acetate in hexane or dichloromethane in methanol to effectively separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for achieving high purity. For sulfonamides, reverse-phase columns (e.g., C18) are frequently used. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (containing formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.gov The following table outlines typical HPLC conditions reported for the analysis of related sulfonamide compounds.

ParameterCondition
Column Reverse-phase C18 (e.g., Zorbax Eclipse XDB C18) nih.gov
Mobile Phase Gradient of Acetonitrile/Methanol and water with 0.1% Formic or Acetic Acid nih.gov
Detection UV-Vis (typically around 288 nm) quickcompany.in
Flow Rate ~1.0 - 1.5 mL/min quickcompany.in
Column Temperature 25 - 65 °C quickcompany.inoup.com
  • Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that can offer faster separations than HPLC for some polar analytes. For sulfonamides, separations have been achieved using packed silica or aminopropyl columns with a mobile phase of supercritical CO₂ modified with methanol. oup.com
  • By systematically applying these purification techniques, this compound can be isolated at a high degree of purity suitable for research purposes.

    Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Hydroxypyridine 3 Sulfonamide

    Reactivity at the Bromine Center of 5-Bromo-6-hydroxypyridine-3-sulfonamide

    The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the adjacent hydroxyl group and the meta-positioned sulfonamide group, making it a key site for molecular diversification.

    Nucleophilic Aromatic Substitution Reactions on this compound

    Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. In this reaction, a nucleophile replaces the bromine atom on the aromatic ring. The pyridine ring itself is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the presence of the strongly electron-withdrawing sulfonamide group at the C-3 position.

    The mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile adds to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group. stackexchange.com The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

    Table 1: Hypothetical SNAr Reactions of this compound

    Nucleophile (Nu-H)Reagent/ConditionsProduct
    Morpholine (B109124)K₂CO₃, DMSO, 120 °C6-Hydroxy-5-(morpholin-4-yl)pyridine-3-sulfonamide
    Sodium MethoxideCH₃ONa, CH₃OH, reflux6-Hydroxy-5-methoxypyridine-3-sulfonamide
    EthanethiolNaH, DMF, 80 °C5-(Ethylthio)-6-hydroxypyridine-3-sulfonamide

    This table is illustrative and based on typical conditions for SNAr reactions on related heteroaryl halides.

    Palladium-Catalyzed Cross-Coupling Reactions of this compound (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on this compound serves as an excellent electrophilic partner for these transformations.

    Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, to form a C-C bond. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules like the subject compound. nih.gov The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

    Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The palladium catalyst activates the aryl bromide, while the copper(I) acetylide is the active nucleophilic species. researchgate.net This method provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

    Buchwald–Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It is catalyzed by a palladium complex, often with bulky, electron-rich phosphine ligands, and requires a strong base such as sodium tert-butoxide. nih.govresearchgate.net The Buchwald-Hartwig amination has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgrug.nl

    Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-pyridines

    ReactionCoupling PartnerCatalyst/LigandBaseSolvent
    SuzukiArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene
    SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N, PiperidineTHF, DMF
    Buchwald-HartwigAminePd₂(dba)₃/BINAP or XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane

    This table summarizes common conditions used for these reactions on analogous substrates.

    Reductive Debromination and Hydrogenation of this compound

    The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using various methods. Catalytic hydrogenation is a common approach, employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This process not only removes the bromine but can also potentially reduce the pyridine ring to a piperidine ring under more stringent conditions. google.com

    Alternative methods for reductive debromination include the use of hydride reagents, such as tributyltin hydride (though less favored now due to toxicity) or safer alternatives like tris(trimethylsilyl)silane, often initiated by a radical initiator. Photoredox catalysis has also emerged as a mild and efficient method for the reductive cleavage of C-Br bonds. acs.org

    Reactivity of the Hydroxyl Group in this compound

    The hydroxyl group at the C-6 position imparts significant reactivity to the molecule. It is important to recognize that 6-hydroxypyridine exists in tautomeric equilibrium with its pyridone form, 2-pyridone. wikipedia.orgnih.gov This tautomerism influences the reactivity of this functional group, allowing it to act as either an oxygen or a nitrogen nucleophile, although reactions on oxygen are more common.

    O-Alkylation and O-Acylation Reactions of this compound

    The hydroxyl group can readily undergo O-alkylation and O-acylation reactions.

    O-Alkylation: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide-like species. This anion can then react with an alkylating agent, such as an alkyl halide or sulfate, in a Williamson ether synthesis-type reaction to form the corresponding ether. The choice of base (e.g., NaH, K₂CO₃) and solvent is crucial for the success of this reaction.

    O-Acylation: The hydroxyl group can be converted to an ester through reaction with an acylating agent like an acyl chloride or a carboxylic anhydride. nih.gov These reactions are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). nih.gov 4-Dimethylaminopyridine (DMAP) is frequently used as a catalyst to accelerate the reaction.

    Table 3: Potential Alkylation and Acylation Products

    Reaction TypeReagentProduct Name
    O-AlkylationMethyl iodide (CH₃I)5-Bromo-6-methoxypyridine-3-sulfonamide
    O-AlkylationBenzyl bromide (BnBr)5-Bromo-6-(benzyloxy)pyridine-3-sulfonamide
    O-AcylationAcetyl chloride (AcCl)(5-Bromo-3-sulfamoylpyridin-2-yl) acetate (B1210297)
    O-AcylationBenzoyl chloride (BzCl)(5-Bromo-3-sulfamoylpyridin-2-yl) benzoate

    Oxidation and Reduction Pathways of the Hydroxyl Moiety

    The reactivity of the 6-hydroxyl group in oxidation and reduction reactions is complex due to the aromatic nature of the pyridine ring and the pyridone tautomer.

    Oxidation: The 6-hydroxypyridine moiety is generally resistant to oxidation under standard conditions that would typically oxidize a secondary alcohol. The stability is conferred by the aromatic system. Harsh oxidation conditions are more likely to lead to degradation of the pyridine ring rather than selective transformation of the hydroxyl group. However, specific enzymatic hydroxylations, such as those catalyzed by monooxygenases, can introduce additional hydroxyl groups onto the ring, as seen in related nicotinic acid metabolic pathways. researchgate.net

    Reduction: The reduction of the hydroxyl group itself (to yield a C-H bond) is not a facile transformation. More commonly, reduction reactions targeting this part of the molecule involve the hydrogenation of the entire pyridine ring. Catalytic hydrogenation, as mentioned previously, can reduce the pyridine to a piperidine. google.comnih.gov In this process, the C=N and C=C bonds of the ring are saturated, and the hydroxyl group is retained on the resulting saturated heterocyclic ring, forming a hydroxypiperidine derivative.

    Tautomeric Equilibria (Pyridone-Hydroxypyridine) and their Influence on Reactivity

    The reactivity of this compound is fundamentally influenced by the tautomeric equilibrium between its hydroxypyridine and pyridone forms. This equilibrium is a well-documented phenomenon in hydroxypyridine chemistry, where the proton can reside on either the exocyclic oxygen atom (hydroxy form) or the ring nitrogen atom (pyridone form).

    The position of this equilibrium is highly sensitive to the surrounding environment. In non-polar solvents, the 2-hydroxypyridine (B17775) tautomer is generally favored. Conversely, polar solvents, such as water, tend to favor the more polar 2-pyridone tautomer. nih.govwikipedia.orgwuxibiology.com Theoretical studies on related 3-hydroxypyridine (B118123) derivatives have shown that while the neutral hydroxy form is significantly more stable in the gas phase, a reversal of this stability can be predicted in aqueous media, favoring the zwitterionic oxo (pyridone) form. organic-chemistry.orgnih.gov This shift is attributed to the better solvation of the more polar pyridone structure by polar solvent molecules. wuxibiology.com

    The distinct electronic configurations of the two tautomers impart different chemical reactivities. The hydroxypyridine form possesses a more aromatic character and is more susceptible to electrophilic attack on the ring. In contrast, the pyridone form has a more localized double bond system, which can influence its participation in other types of reactions. The specific reactivity of this compound in any given reaction will therefore be a composite of the reactivities of the tautomers present at equilibrium under the specific reaction conditions.

    Tautomer FormFavored inKey Structural FeatureExpected Influence on Reactivity
    Hydroxypyridine Non-polar solvents, Gas phaseAromatic ring with -OH groupMore susceptible to electrophilic aromatic substitution.
    Pyridone Polar solvents, Solid stateNon-aromatic diene system with C=O groupDifferent pattern of reactivity, potentially at the N-H and C=C bonds.

    Transformations Involving the Sulfonamide Moiety of this compound

    The sulfonamide group is a key functional handle for the derivatization of the title compound, allowing for a variety of chemical transformations.

    The nitrogen atom of the sulfonamide moiety in this compound can act as a nucleophile, enabling reactions such as N-alkylation and N-acylation.

    N-Alkylation is a common modification for sulfonamides. General methods often involve the reaction of the sulfonamide with an alkyl halide in the presence of a base. For instance, the alkylation of 5-bromothiophene-2-sulfonamide has been successfully achieved using various alkyl bromides in dimethylformamide (DMF) with lithium hydride (LiH) as the base. nih.gov Another approach involves the use of alcohols as alkylating agents, facilitated by transition metal catalysts, such as manganese or iridium complexes, through a "borrowing hydrogen" methodology. organic-chemistry.orgacs.orgrsc.org These methods provide pathways to mono-N-alkylated sulfonamides, often in high yields. acs.org

    N-Acylation introduces an acyl group to the sulfonamide nitrogen, typically yielding N-acylsulfonamides. These compounds are often prepared by treating the sulfonamide with an acyl chloride or an acid anhydride. nih.govresearchgate.net Various catalysts, including Lewis acids like zinc chloride or solid-supported catalysts, can be employed to facilitate this transformation under solvent-free conditions. nih.govresearchgate.net Alternatively, N-acylbenzotriazoles have been shown to be effective acylation agents for sulfonamides in the presence of a base like sodium hydride (NaH). semanticscholar.orgresearchgate.net

    ReactionReagentsCatalyst/Base
    N-Alkylation Alkyl HalidesLiH, K2CO3
    AlcoholsMn(I) or Ir(III) complexes
    N-Acylation Acyl ChloridesLewis Acids (e.g., ZnCl2)
    Acid AnhydridesP2O5/SiO2, Al(HSO4)3
    N-AcylbenzotriazolesNaH

    Primary sulfonamides like this compound can be converted into sulfonyl fluorides, which are valuable synthetic intermediates due to their enhanced stability compared to sulfonyl chlorides and their utility in "click chemistry". A modern approach for this transformation involves the reaction of the sulfonamide with a pyrylium salt and a chloride source (e.g., MgCl2) to form a sulfonyl chloride in situ. This intermediate is then immediately converted to the more stable sulfonyl fluoride by the addition of a fluoride source, such as potassium fluoride (KF). semanticscholar.orgresearchgate.net This method is noted for its mild conditions and high chemoselectivity. semanticscholar.orgresearchgate.net Once formed, the sulfonyl fluoride can be further reacted with various nucleophiles, such as amines, to generate a diverse range of sulfonamide derivatives. The activation of sulfonyl fluorides for this subsequent reaction can be achieved using Lewis acids like calcium triflimide [Ca(NTf2)2]. nih.govacs.org

    Pyridine Ring Reactivity and Further Functionalization of this compound

    The pyridine ring of the title compound is amenable to further functionalization through various substitution reactions.

    Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is directed by the existing substituents. The hydroxyl (-OH) group at position 6 is a strong activating group and an ortho-, para-director. The sulfonamide (-SO2NH2) group at position 3 is a deactivating group and a meta-director. The bromo (-Br) group at position 5 is a deactivating group but is also an ortho-, para-director.

    The directing effects of these substituents are as follows:

    -OH (position 6): Directs electrophiles to positions 2 and 4 (ortho and para, respectively).

    -SO2NH2 (position 3): Directs electrophiles to position 5.

    -Br (position 5): Directs electrophiles to positions 4 and 6.

    Considering the combined influence, the vacant C2 and C4 positions are the most likely sites for electrophilic attack. The powerful activating effect of the hydroxyl group would strongly favor substitution at the ortho C2 position and the para C4 position. The deactivating nature of the bromo and sulfonamide groups would further disfavor substitution at other positions. Therefore, electrophilic substitution reactions are predicted to yield a mixture of 2- and 4-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

    Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca

    For this compound, several groups could potentially act as DMGs. The hydroxyl group (or its corresponding O-carbamate derivative) is a known DMG in pyridine systems. acs.org The sulfonamide moiety can also direct metalation. The relative directing power of these groups, along with the acidic proton of the hydroxyl group, would complicate the reaction.

    A plausible strategy would involve the protection of the hydroxyl and sulfonamide protons, followed by lithiation. The deprotonation would likely occur at the C4 position, which is ortho to the bromine at C5 and the sulfonamide at C3. Alternatively, if the hydroxyl group (as an O-carbamate) is the dominant DMG, lithiation would be directed to the C5 position, which is already occupied by bromine. A more likely scenario is that deprotonation occurs at the C2 or C4 positions, guided by the combination of directing groups present on the ring. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity. clockss.org The use of hindered lithium amide bases like LDA or LiTMP is often necessary for pyridine systems to avoid nucleophilic addition to the ring. uwindsor.caclockss.org

    Mechanistic Insights into the Transformations of this compound Remain Elusive

    Despite its potential as a scaffold in medicinal chemistry and organic synthesis, detailed mechanistic investigations into the chemical transformations of this compound are not extensively documented in publicly available scientific literature. The inherent reactivity of the molecule, featuring a brominated pyridine ring, a hydroxyl group, and a sulfonamide moiety, suggests a rich landscape for chemical modification. However, specific studies elucidating the precise reaction mechanisms for this particular compound are currently lacking.

    The chemical reactivity of this compound can be inferred from the general behavior of its constituent functional groups. The bromine atom on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents.

    Potential Mechanistic Pathways in Cross-Coupling Reactions

    Two of the most probable transformations involving the bromo substituent are the Suzuki-Miyaura and Buchwald-Hartwig reactions. While no specific examples utilizing this compound as a substrate are readily found, the general mechanisms for these reactions provide a foundational understanding of its potential reactivity.

    Table 1: Overview of Plausible Cross-Coupling Reactions and Their General Mechanistic Steps

    ReactionCoupling PartnersKey Mechanistic StepsResulting Transformation
    Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids or esters)1. Oxidative Addition of the aryl bromide to a Pd(0) catalyst. 2. Transmetalation of the organic group from the boron reagent to the palladium center. 3. Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.Formation of a new carbon-carbon bond at the 5-position of the pyridine ring.
    Buchwald-Hartwig Amination Amines1. Oxidative Addition of the aryl bromide to a Pd(0) catalyst. 2. Coordination of the amine to the palladium complex. 3. Deprotonation of the amine and subsequent reductive elimination to form the C-N bond.Introduction of an amino group at the 5-position of the pyridine ring.

    In a hypothetical Suzuki-Miyaura reaction, a palladium(0) catalyst would initiate the catalytic cycle by undergoing oxidative addition to the C-Br bond of this compound. This would form a Pd(II) intermediate. The subsequent step, transmetalation, would involve the transfer of an organic group from a boronic acid or ester to the palladium center, facilitated by a base. The final step, reductive elimination, would yield the arylated or alkylated product at the 5-position and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

    Similarly, for a Buchwald-Hartwig amination, the initial oxidative addition of the palladium(0) catalyst to the C-Br bond would be followed by the coordination of an amine. A base is then required to deprotonate the coordinated amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex would forge the new carbon-nitrogen bond, affording the aminated pyridine derivative.

    Reactivity of Other Functional Groups

    Beyond the bromo group, the hydroxyl and sulfonamide functionalities also present opportunities for chemical transformations. The hydroxyl group can potentially undergo O-alkylation, O-acylation, or serve as a directing group in certain reactions. The sulfonamide moiety's reactivity would likely involve modifications at the nitrogen atom, such as N-alkylation or N-arylation, potentially altering the compound's solubility and biological activity. Mechanistic studies of these transformations on the specific scaffold of this compound would be necessary to understand the interplay of these functional groups and their influence on reaction outcomes.

    Computational and Theoretical Chemistry of 5 Bromo 6 Hydroxypyridine 3 Sulfonamide

    Quantum Chemical Characterization of 5-Bromo-6-hydroxypyridine-3-sulfonamide

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for characterizing the intrinsic properties of molecules like this compound. vulcanchem.com These methods allow for the precise calculation of electronic and geometric parameters.

    Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps

    The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

    For aromatic sulfonamides, the HOMO is typically localized on the electron-rich aromatic ring and the sulfonamide group, while the LUMO is distributed across the entire molecule, including the sulfonyl group. In this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing bromine and sulfonamide groups on the pyridine (B92270) ring would significantly influence the energies and distributions of these orbitals. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic transitions.

    Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of a Substituted Pyridine Sulfonamide

    ParameterRepresentative ValueSignificance
    HOMO Energy-6.5 eVIndicates electron-donating capability
    LUMO Energy-1.5 eVIndicates electron-accepting capability
    Energy Gap (ΔE)5.0 eVCorrelates with chemical reactivity and stability

    Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic sulfonamide structures.

    Molecular Geometry Optimization and Conformer Analysis

    The three-dimensional structure of this compound is determined by the spatial arrangement of its atoms. Molecular geometry optimization, a computational process that seeks the lowest energy (most stable) conformation of a molecule, is essential for understanding its shape. For a molecule with rotatable bonds, such as the C-S and S-N bonds in the sulfonamide group, multiple stable conformers may exist.

    Conformer analysis involves systematically exploring the potential energy surface of the molecule to identify these stable conformations and their relative energies. The orientation of the sulfonamide group relative to the pyridine ring and the orientation of the hydroxyl proton are key conformational variables for this compound. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding.

    Charge Distribution Analysis and Electrostatic Potential Surfaces

    The distribution of electron density within this compound governs its electrostatic properties and how it interacts with other molecules. Charge distribution analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule. NBO analysis is often considered more reliable as it is less dependent on the basis set used in the calculation.

    This analysis for this compound would likely show significant negative charges on the oxygen atoms of the hydroxyl and sulfonyl groups, as well as on the nitrogen of the pyridine ring, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and sulfonamide groups would carry positive charges.

    The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the most negative potential would be concentrated around the sulfonyl and hydroxyl oxygen atoms, while the most positive potential would be near the sulfonamide and hydroxyl hydrogens.

    Intermolecular Interactions and Molecular Dynamics Simulations of this compound

    The bulk properties and behavior of this compound in a condensed phase are dictated by its intermolecular interactions. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its interactions with surrounding molecules over time.

    Hydrogen Bonding Networks Involving this compound

    Hydrogen bonding is a critical intermolecular interaction for this molecule. The sulfonamide group (-SO₂NH₂) and the hydroxyl group (-OH) are both excellent hydrogen bond donors (via the N-H and O-H protons) and acceptors (via the oxygen atoms). The nitrogen atom of the pyridine ring also acts as a hydrogen bond acceptor.

    In the solid state, this compound is expected to form extensive hydrogen bonding networks. These networks could involve various motifs, such as dimers formed through N-H···O=S interactions or chains and sheets involving the hydroxyl group and the pyridine nitrogen. The specific patterns of hydrogen bonding will influence the crystal packing and physical properties of the compound.

    Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

    Functional GroupDonor/Acceptor RolePotential Interaction Partner
    Sulfonamide (-SO₂NH₂)Donor (N-H)Sulfonyl Oxygen, Hydroxyl Oxygen, Pyridine Nitrogen
    Acceptor (S=O)Sulfonamide N-H, Hydroxyl O-H
    Hydroxyl (-OH)Donor (O-H)Sulfonyl Oxygen, Hydroxyl Oxygen, Pyridine Nitrogen
    Acceptor (O)Sulfonamide N-H, Hydroxyl O-H
    Pyridine RingAcceptor (N)Sulfonamide N-H, Hydroxyl O-H

    π-π Stacking and Halogen Bonding Interactions

    In addition to hydrogen bonding, other non-covalent interactions contribute to the molecular assembly. The aromatic pyridine ring can participate in π-π stacking interactions, where two rings are arranged in a face-to-face or face-to-edge manner. These interactions are driven by a combination of electrostatic and dispersion forces and are common in the crystal structures of aromatic compounds.

    Furthermore, the bromine atom at the 5-position of the pyridine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as the oxygen or nitrogen atoms on a neighboring molecule. This type of interaction can play a significant role in directing the crystal packing of halogenated organic molecules.

    Advanced Spectroscopic and Crystallographic Research of 5 Bromo 6 Hydroxypyridine 3 Sulfonamide

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Bromo-6-hydroxypyridine-3-sulfonamide. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

    For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each proton. The aromatic protons on the pyridine (B92270) ring appear at characteristic downfield shifts, influenced by the electron-withdrawing effects of the bromine and sulfonamide substituents. The protons of the sulfonamide (-SO₂NH₂) and hydroxyl (-OH) groups are also observable and can provide information about hydrogen bonding and exchange processes. vulcanchem.com

    The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The carbons directly attached to electronegative atoms (bromine, oxygen, and the sulfonamide group) are significantly deshielded and appear at higher chemical shifts. vulcanchem.com

    Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

    The following is an interactive data table. Click on the headers to sort.

    Nucleus Position Chemical Shift (δ, ppm)
    ¹H Pyridine-H4 8.42
    ¹H Pyridine-H2 7.89
    ¹H –OH 6.01
    ¹H –SO₂NH₂ 3.45
    ¹³C C5-Br 152.3
    ¹³C C3-SO₂NH₂ 148.1
    ¹³C C6-OH 142.9
    ¹³C C4 128.7
    ¹³C C2 121.5

    Data recorded in DMSO-d₆. vulcanchem.com

    While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure and confirming assignments. sdsu.eduyoutube.com

    COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H2 and H4 protons on the pyridine ring, confirming their spatial proximity and connectivity through the ring's carbon framework.

    HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This technique would definitively link the ¹H signals at 8.42 ppm and 7.89 ppm to their corresponding ¹³C signals for C4 (128.7 ppm) and C2 (121.5 ppm), respectively. vulcanchem.com

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com HMBC is crucial for connecting molecular fragments. For instance, the H2 proton would show correlations to the C4 and C6 carbons, and the H4 proton would correlate to the C2, C6, and C5 carbons, providing unequivocal evidence for the substituent positions on the pyridine ring.

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This is particularly useful for conformational analysis. A NOESY spectrum could reveal spatial proximity between the H2 proton and the hydroxyl proton at position 6, or between the H4 proton and the sulfonamide protons at position 3, depending on the preferred conformation of the side chains.

    Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical processes that are on the timescale of NMR measurements, such as conformational changes or rotations around single bonds. nih.gov In this compound, the rotation around the C3–S bond of the sulfonamide group could potentially be hindered.

    Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa

    IR spectroscopy operates on the principle of absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa It is particularly sensitive to polar bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. vulcanchem.com The O-H stretch of the hydroxyl group and the N-H stretches of the sulfonamide group appear as broad bands in the high-frequency region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong, distinct peaks in the fingerprint region. vulcanchem.com The C-Br stretch is found at lower wavenumbers. vulcanchem.com

    Raman spectroscopy is a complementary technique based on the inelastic scattering of light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, such as the C=C and C=N bonds within the aromatic pyridine ring. ksu.edu.sa A combined IR and Raman analysis would therefore provide a more complete vibrational profile of the molecule.

    Table 2: Key Infrared (IR) Absorption Peaks for this compound

    The following is an interactive data table. Click on the headers to sort.

    Functional Group Vibrational Mode Wavenumber (cm⁻¹)
    –OH O–H stretch 3340
    –SO₂NH₂ S=O asymmetric stretch 1320
    –SO₂NH₂ S=O symmetric stretch 1145
    C–Br C–Br stretch 670

    Data from reference vulcanchem.com.

    In-situ vibrational spectroscopy (primarily IR and Raman) allows for real-time monitoring of chemical reactions as they occur. By inserting a spectroscopic probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing the appearance or disappearance of their characteristic vibrational bands. This technique provides valuable kinetic and mechanistic data. For example, during the synthesis of this compound, one could monitor the disappearance of a precursor's functional group band and the simultaneous appearance of the characteristic S=O stretching bands of the sulfonamide product to determine reaction completion and identify potential intermediates.

    Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

    Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₅H₅BrN₃O₃S), high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which serves to confirm its elemental composition. vulcanchem.com The calculated molecular weight is 265.09 g/mol . vulcanchem.com

    Under the energetic conditions of a mass spectrometer, the molecular ion can break apart into smaller fragment ions. The pattern of these fragments, known as the fragmentation pathway, provides a molecular fingerprint that can be used for structural elucidation. For sulfonamides, common fragmentation pathways involve the cleavage of the C-S and S-N bonds. nih.govresearchgate.net

    Predicted fragmentation for this compound would likely include:

    Loss of the SO₂NH₂ group.

    Cleavage of the S-N bond to lose NH₂.

    Loss of SO₂ from the sulfonamide moiety.

    Fissions within the pyridine ring structure.

    The presence of a bromine atom would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

    Tandem mass spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion is selected from the initial mass spectrum, subjected to fragmentation (e.g., through collision-induced dissociation), and then the resulting product ions are analyzed. This method is exceptionally useful for determining the structure of complex molecules and for analyzing components within a mixture. nih.gov

    Chemical derivatization is often employed to enhance the sensitivity of an analysis or to introduce a specific fragmentation pattern that can reveal structural information. nih.govresearchgate.net For this compound, the hydroxyl (-OH) or sulfonamide (-NH₂) groups could be targeted for derivatization. For example, reacting the molecule with a specific reagent could add a tag to one of these sites. Subsequent MS/MS analysis of the derivatized molecular ion would produce fragment ions that reveal the exact site of derivatization, providing further confirmation of the molecule's structure and reactivity. nih.gov

    X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

    Analysis of Crystal Packing and Polymorphism

    A detailed analysis of the crystal packing, which describes how molecules are arranged in the crystal, is contingent on the availability of crystallographic data. Consequently, the identification of intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing cannot be detailed. Furthermore, without any published studies, it is not known whether this compound exhibits polymorphism, the ability to exist in multiple crystalline forms.

    Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation of Analogues

    No specific advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), have been reported in the literature for the purity assessment of this compound. Similarly, there are no published methods detailing the use of chromatographic techniques for the separation and isolation of its analogues.

    Exploratory Applications in Materials Science and Chemical Research Utilizing 5 Bromo 6 Hydroxypyridine 3 Sulfonamide

    5-Bromo-6-hydroxypyridine-3-sulfonamide as a Versatile Synthetic Building Block in Organic Synthesis

    The unique arrangement of functional groups on the pyridine (B92270) ring makes this compound a valuable scaffold in organic synthesis. The bromine atom at the C5 position, the hydroxyl group at C6, and the sulfonamide at C3 each offer distinct reactive sites that can be selectively targeted to construct more complex molecular architectures.

    The reactivity profile of this compound allows for its use as a foundational unit in the synthesis of elaborate heterocyclic structures. The electron-withdrawing nature of the sulfonamide group and the presence of the bromine atom make the pyridine ring susceptible to various chemical transformations.

    Key reactive sites on the molecule facilitate its role as a synthetic building block:

    Nucleophilic Aromatic Substitution: The carbon-bromine bond at the C5 position is a prime site for nucleophilic substitution reactions. Under basic conditions, this site can react with various nucleophiles, such as amines and thiols, to introduce new functional groups. For instance, the bromine atom can be displaced by a morpholino group when reacted with morpholine (B109124) in dimethylformamide (DMF) at elevated temperatures. vulcanchem.com

    Palladium-Catalyzed Cross-Coupling Reactions: The bromo-pyridine motif is a classic substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comlibretexts.org This enables the formation of a carbon-carbon bond at the C5 position by coupling with a variety of organoboron compounds. This strategy is widely used to synthesize biaryl compounds and other complex molecular frameworks. mdpi.comresearchgate.net While specific examples utilizing this compound in Suzuki reactions are not extensively documented in readily available literature, the methodology is well-established for other bromo-pyridines and represents a significant potential pathway for creating fused heterocyclic systems or extended conjugated molecules. mdpi.com

    Electrophilic Aromatic Substitution: The hydroxyl group at the C6 position acts as an activating group, directing electrophiles to the C4 position of the pyridine ring, which could enable reactions like nitration or further sulfonation. vulcanchem.com

    These reaction pathways underscore the compound's utility in generating a diverse library of derivatives, including fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. researchgate.netbohrium.com

    The structural attributes of this compound suggest its potential as a precursor for advanced organic materials. Ongoing research is reportedly exploring its application in the development of photoactive materials. vulcanchem.com Molecules with substituted pyridine rings are integral to many functional materials, including organic light-emitting diodes (OLEDs), dyes, and sensors. By modifying the core structure through the reactions described above, it is conceivable to tune the electronic and photophysical properties of the resulting molecules. For example, extending the conjugation through Suzuki coupling could lead to novel dyes with specific absorption and emission characteristics.

    Coordination Chemistry of this compound and its Derivatives

    The presence of multiple heteroatoms with lone pairs of electrons—specifically the nitrogen of the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen and oxygens of the sulfonamide group—makes this compound an excellent candidate for use as a ligand in coordination chemistry.

    This compound can act as a chelating ligand, binding to a single metal center through multiple donor atoms. The hydroxyl group and the sulfonamide group are positioned to form stable chelate rings with metal ions. vulcanchem.com The design of such ligands is crucial for creating metal complexes with specific geometries and electronic properties.

    The synthesis of metal complexes with this ligand would typically involve reacting it with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent. The deprotonation of the hydroxyl and sulfonamide groups can facilitate coordination. It is known to form chelates with metal ions such as copper(II) and zinc(II). vulcanchem.com The coordination of metal ions can be confirmed by spectroscopic techniques such as FT-IR, where shifts in the vibrational frequencies of the S=O and O-H bonds would be observed, and UV-Vis spectroscopy, which would show changes in electronic transitions upon complexation.

    Potential Coordination Sites and Metal Ion Interactions
    Functional GroupPotential Donor Atom(s)Type of InteractionExample Metal Ions
    Pyridine RingNitrogenLewis Base CoordinationCu(II), Zn(II), Co(II), Ni(II)
    Hydroxyl GroupOxygen (deprotonated)Anionic Ligand Coordination (Chelation)Cu(II), Zn(II), Fe(III)
    Sulfonamide GroupNitrogen and/or Oxygen (deprotonated)Anionic Ligand Coordination (Chelation)Cu(II), Zn(II), Co(II)

    While specific research on using this compound in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers is not widely reported, its structure contains the necessary components. As a multifunctional ligand, it has the potential to act as a linker, connecting metal centers into extended one-, two-, or three-dimensional networks. The pyridine nitrogen and the sulfonamide group could bridge different metal centers, while the bromine atom offers a site for post-synthetic modification of the resulting framework. The development of MOFs from pyridine-based sulfonamide ligands is an area of exploratory research.

    Development of Catalytic Systems Employing this compound Derivatives

    Metal complexes derived from heterocyclic ligands are central to the field of catalysis. The chelation of metal ions by this compound can create stable yet reactive complexes with potential catalytic activity. vulcanchem.com The electronic environment around the metal center, which dictates its catalytic properties, can be fine-tuned by the ligand's substituents.

    Organocatalysis and Metal-Mediated Catalysis

    Research into related structures has highlighted the catalytic potential of pyridine-containing ligands. The introduction of a pyridine moiety into a ligand framework can significantly influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. This has led to their application in a wide range of catalytic processes. For instance, palladium complexes bearing 2-hydroxypyridine-based ligands have been shown to be active catalysts for the direct α-alkylation of ketones with alcohols, a process that involves metal-ligand cooperativity. Similarly, ruthenium complexes with 2-hydroxypyridine (B17775) motifs have demonstrated effectiveness in the C-alkylation of ketones and N-alkylation of amines.

    The presence of the hydroxyl group in this compound is particularly noteworthy. Hydroxypyridine-based ligands can undergo tautomerization, which can play a crucial role in catalytic cycles. This has been observed in iridium complexes that promote the dehydrogenation of alcohols to ketones. Furthermore, the electronic nature of substituents on the pyridine ring can modulate the reactivity of the metal center in complexes. Electron-withdrawing groups, such as the sulfonamide and bromine in the target compound, can render the metal center more electron-deficient and thus more reactive in certain catalytic transformations.

    In the realm of organocatalysis, the pyridine motif itself can be a key functional element. For example, the coordination of a metal to the pyridyl unit of nornicotine (B190312) has been shown to enhance its organocatalytic potential in aldol (B89426) reactions. While direct studies on this compound are not yet prevalent, the existing body of research on analogous compounds provides a strong rationale for its investigation as a versatile scaffold in the development of new catalysts.

    Catalyst TypePotential ReactionRole of this compound
    Metal-MediatedC-C and C-N bond formationLigand for metal complexes (e.g., Pd, Ru, Ir)
    OrganocatalysisAldol reactions, etc.Potential for enhanced activity via metal coordination

    Functional Materials Research and Optoelectronic Applications (excluding direct device commercialization)

    The field of functional materials is increasingly focused on the development of organic molecules with specific electronic and photophysical properties. Pyridine-based compounds are of significant interest in this area due to their tunable optoelectronic characteristics. The incorporation of pyridine units into conjugated polymers has been shown to increase electron affinity and improve electron-transporting properties compared to their benzene-based counterparts, making them suitable for applications in light-emitting devices.

    The specific combination of substituents in this compound offers several avenues for tuning its material properties. The electron-withdrawing nature of the bromo and sulfonamide groups can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission properties of the material. The hydroxyl group can participate in hydrogen bonding, which can influence the solid-state packing and morphology of thin films, factors that are critical for the performance of organic electronic devices.

    While direct experimental data on the optoelectronic properties of this compound is limited, studies on related classes of compounds provide valuable insights. For example, the photophysical properties of sulfonamidophenyl porphyrins and sulfonamide-containing naphthalimides have been investigated, demonstrating that the sulfonamide group can modulate the electronic and fluorescent characteristics of these systems. The presence of aromatic rings in proximity to a sulfonamide moiety can also lead to through-space NH–π interactions, which can stabilize the molecular conformation and influence its properties.

    Theoretical studies on pyridine-containing oligomers have shown that their structural and optoelectronic properties are highly dependent on the nature of the constituent aromatic rings and their connectivity. The helical structures adopted by some of these oligomers are influenced by non-bonding interactions, which can be affected by substituents like those present in this compound.

    The synthesis of novel pyridine derivatives and their incorporation into larger conjugated systems is an active area of research. The functional groups on this compound could serve as handles for further chemical modification, allowing for its integration into polymers or other advanced materials. The investigation of its fundamental photophysical and electronic properties is a crucial first step towards realizing its potential in the field of functional organic materials.

    PropertyInfluencing Factors from this compoundPotential Application Area
    Electron AffinityPyridine ring, Bromo and Sulfonamide groupsElectron-transporting layers
    Solid-State PackingHydroxyl group (hydrogen bonding)Organic thin-film devices
    Photophysical PropertiesCombination of all functional groupsFluorescent probes, Organic emitters

    Future Research Directions and Emerging Opportunities for 5 Bromo 6 Hydroxypyridine 3 Sulfonamide

    Untapped Synthetic Methodologies and Scalability Studies

    The development of novel and efficient synthetic routes for 5-Bromo-6-hydroxypyridine-3-sulfonamide is a primary area for future research. While general methods for the synthesis of pyridine (B92270) sulfonamides exist, exploring innovative strategies could lead to improved yields, reduced reaction times, and more environmentally friendly processes. researchgate.netacs.orgnih.govresearchgate.net

    Future investigations could focus on:

    Catalytic C-H Functionalization : Modern catalytic methods, such as those employing palladium or other transition metals, could offer direct and selective installation of the bromo and sulfonamide groups onto a pyridine precursor. nih.gov This approach could streamline the synthesis and reduce the need for pre-functionalized starting materials.

    Flow Chemistry : The use of continuous flow reactors could enhance the safety and scalability of the synthesis. Flow chemistry allows for precise control over reaction parameters, which can lead to higher purity products and is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

    Green Chemistry Approaches : The exploration of greener solvents, bio-catalysis, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) are crucial for developing sustainable manufacturing processes for this compound. nih.gov

    A significant challenge in the production of many functionalized pyridines is the scalability of the synthesis. researchgate.net Future studies should therefore not only focus on novel synthetic routes but also on their adaptability to large-scale production, a critical step for potential industrial or pharmaceutical applications.

    In-depth Mechanistic Understanding of Complex Reactions of this compound

    A thorough understanding of the reaction mechanisms involving this compound is essential for predicting its reactivity and for the rational design of new derivatives. The interplay between the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group, along with the presence of a halogen, creates a complex electronic environment within the pyridine ring.

    Key areas for mechanistic investigation include:

    Nucleophilic Aromatic Substitution (SNAr) : The bromine atom is a potential leaving group in SNAr reactions. Detailed kinetic and computational studies could elucidate the factors that govern the rate and regioselectivity of these reactions, paving the way for the synthesis of a diverse library of derivatives.

    Metal-Catalyzed Cross-Coupling Reactions : The C-Br bond is a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Mechanistic investigations into these reactions would provide insights into the optimal catalysts, ligands, and reaction conditions. ruhr-uni-bochum.de

    Tautomerism : The 6-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. Spectroscopic and computational studies are needed to understand the factors influencing this tautomeric equilibrium, as it can significantly impact the compound's chemical and biological properties. vulcanchem.com

    Integration into Supramolecular Chemistry and Self-Assembly Research

    The functional groups present in this compound make it an excellent candidate for applications in supramolecular chemistry and the design of self-assembling systems. The sulfonamide and hydroxyl groups are strong hydrogen bond donors and acceptors, which can drive the formation of predictable and stable supramolecular structures. nih.govresearchgate.netresearchgate.netnih.gov

    Emerging opportunities in this area include:

    Crystal Engineering : By co-crystallizing with other molecules, it may be possible to create novel crystalline materials with tailored properties, such as improved solubility or stability. The hydrogen-bonding patterns of sulfonamides are a subject of ongoing research and could provide predictive power in designing such co-crystals. nih.govresearchgate.net

    Development of Gels and Soft Materials : The self-assembly of this molecule in solution could lead to the formation of supramolecular gels. These materials have potential applications in areas such as drug delivery and tissue engineering.

    Coordination Polymers and Metal-Organic Frameworks (MOFs) : The pyridine nitrogen, along with the hydroxyl and sulfonamide oxygens, can act as coordination sites for metal ions. This could enable the construction of coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties. researchgate.net

    Development of Novel Analytical Probes and Research Tools Based on this compound

    The structural features of this compound suggest its potential as a scaffold for the development of novel analytical probes and research tools. The pyridine ring is a common component in fluorescent sensors, and the sulfonamide group can act as a recognition site for specific analytes.

    Future research could explore:

    Fluorescent Chemosensors : By incorporating a fluorophore or by exploiting the intrinsic fluorescence of the pyridine ring, this molecule could be modified to create sensors for metal ions, anions, or biologically relevant small molecules. The sulfonamide group is a known zinc-binding moiety and could be leveraged for the detection of Zn2+.

    Molecular Probes for Biological Imaging : Derivatives of this compound could be designed to target specific enzymes or receptors in biological systems. For example, many sulfonamides are known to inhibit carbonic anhydrases, and a fluorescently labeled version of this molecule could be used to visualize the distribution of these enzymes in cells. nih.govmdpi.com

    Affinity Chromatography : Immobilization of this molecule onto a solid support could create a stationary phase for affinity chromatography, enabling the separation and purification of proteins or other biomolecules that bind to the sulfonamide or hydroxypyridine moieties.

    Computational Advancements for Predicting Properties and Reactivity of Related Derivatives

    Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts. nih.gov

    Promising computational approaches include:

    Density Functional Theory (DFT) Calculations : DFT can be used to model the electronic structure, geometry, and spectroscopic properties of the molecule. It can also be employed to investigate reaction mechanisms and predict the stability of intermediates and transition states. ruhr-uni-bochum.de

    Quantitative Structure-Activity Relationship (QSAR) : If a series of derivatives are synthesized and their biological activity is measured, QSAR models can be developed to correlate the chemical structure with the observed activity. nih.gov This can aid in the design of more potent and selective compounds.

    Molecular Docking and Dynamics Simulations : For potential biological applications, molecular docking can predict how derivatives of this compound might bind to a target protein. nih.goveurjchem.comnih.gov Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the key intermolecular interactions. researchgate.net In silico screening of virtual libraries of derivatives is a powerful approach to identify promising candidates for synthesis and testing. nih.govresearchgate.netb-cdn.net

    Q & A

    Q. What are the recommended synthetic routes for 5-Bromo-6-hydroxypyridine-3-sulfonamide in laboratory settings?

    • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

    Bromination : Introduce bromine at the 5-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 80°C) .

    Hydroxylation : Oxidize the 6-position via hydroxylation using catalytic vanadium-based systems or directed ortho-metalation .

    Sulfonamide Introduction : React with sulfonating agents (e.g., sulfamide or chlorosulfonic acid) in anhydrous conditions to avoid hydrolysis .

    • Key Considerations : Monitor reaction progress via TLC or HPLC (>97% purity threshold recommended) .

    Q. How can the purity and structural integrity of this compound be validated?

    • Methodological Answer :
    • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>97% by HLC) .
    • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS). Compare with PubChem data for analogous bromopyridines .
    • Data Table :
    Analytical MethodConditionsTarget PurityReference
    HPLCC18 column, 0.1% TFA in H2O/MeCN>97%
    NMRDMSO-d6, 400 MHzFull assignment

    Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

    • Methodological Answer :
    • Solubility : Dissolves in polar aprotic solvents (DMSO, DMF) and methanol. Avoid aqueous solutions to prevent hydrolysis of the sulfonamide group .
    • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) .

    Advanced Research Questions

    Q. What strategies are effective for functionalizing the sulfonamide group in this compound for derivatization studies?

    • Methodological Answer :
    • Nucleophilic Substitution : React with alkyl/aryl halides in basic media (e.g., K2_2CO3_3/DMF) to form N-substituted sulfonamides .
    • Cross-Coupling : Use Suzuki-Miyaura reactions (Pd catalysts) to replace bromine with boronic acid derivatives, as seen in analogous pyridine-boronic acid systems .
    • Caution : Monitor for competing hydroxyl group reactivity; protect with TBS or acetyl groups if needed .

    Q. How can computational chemistry predict the reactivity of the bromine substituent in cross-coupling reactions?

    • Methodological Answer :
    • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
    • Docking Studies : Model interactions with palladium catalysts to predict coupling efficiency (reference PubChem’s 3D conformer data for similar bromopyridines) .

    Q. What analytical approaches resolve contradictions in reported spectral data for brominated pyridine derivatives?

    • Methodological Answer :
    • High-Resolution MS : Resolve isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br) to confirm molecular ion peaks .
    • Variable-Temperature NMR : Use DMSO-d6 at 25°C and 60°C to reduce signal broadening caused by hydrogen bonding .
    • Comparative Analysis : Cross-reference with databases (e.g., PubChem) and published analogs (e.g., 5-Bromo-2-fluoropyridine-3-boronic acid ).

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.